molecular formula C33H52NO4P B12901939 Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate CAS No. 61670-39-1

Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate

Cat. No.: B12901939
CAS No.: 61670-39-1
M. Wt: 557.7 g/mol
InChI Key: YMLFKGYXPXKKDT-UHFFFAOYSA-N
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Description

Ethyl carbamate (EC), also known as urethane, is a naturally occurring or process-induced contaminant in fermented foods and alcoholic beverages. EC forms through reactions between ethanol and nitrogen-containing precursors (e.g., cyanide, urea, or amino acids), particularly in stone-fruit spirits and certain traditional liquors . Notably, EC concentrations in Chinese liquors vary significantly by fermentation type, with Fengxiang-type raw liquor containing the highest average level (822.23 μg/L) and Yaoxiang-type the lowest (80.32 μg/L) .

Properties

CAS No.

61670-39-1

Molecular Formula

C33H52NO4P

Molecular Weight

557.7 g/mol

IUPAC Name

ethyl N-bis(4-nonylphenoxy)phosphanylcarbamate

InChI

InChI=1S/C33H52NO4P/c1-4-7-9-11-13-15-17-19-29-21-25-31(26-22-29)37-39(34-33(35)36-6-3)38-32-27-23-30(24-28-32)20-18-16-14-12-10-8-5-2/h21-28H,4-20H2,1-3H3,(H,34,35)

InChI Key

YMLFKGYXPXKKDT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(NC(=O)OCC)OC2=CC=C(C=C2)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (bis(4-nonylphenoxy)phosphino)carbamate typically involves the reaction of bis(4-nonylphenoxy)phosphine with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of ethyl (bis(4-nonylphenoxy)phosphino)carbamate may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected and purified to minimize impurities that could affect the performance of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (bis(4-nonylphenoxy)phosphino)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl (bis(4-nonylphenoxy)phosphino)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (bis(4-nonylphenoxy)phosphino)carbamate involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nonylphenoxy groups contribute to the compound’s hydrophobic properties, enhancing its ability to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Carbamates

Carcinogenic Potency

Compound Relative Carcinogenic Activity (vs. EC) Key Tumor Types Induced Species Tested
Ethyl carbamate (EC) Baseline Lung adenomas, liver carcinomas Mice, rats
Vinyl carbamate (VC) 10–50× higher Lung adenomas, neurofibrosarcomas Mice, rats
tert-Butyl carbamate No significant activity Mice

VC exhibits significantly greater carcinogenic potency than EC, inducing tumors at lower doses and in broader tissue types . For example, in C57BL/6J × C3H/HeJ F1 mice, VC administered neonatally caused higher incidences of liver tumors, thymomas, and Harderian gland tumors compared to EC .

Mutagenicity and Metabolic Activation

  • EC: Non-mutagenic in Salmonella typhimurium assays, even with metabolic activation via liver enzymes . Its carcinogenicity is likely mediated through macromolecular adducts formed via oxidative metabolites .
  • VC: Directly mutagenic in S. typhimurium strains TA1535 and TA100 when activated by cytochrome P-450 enzymes . Its electrophilic epoxide intermediate is hypothesized to drive DNA binding and carcinogenesis .

Environmental and Dietary Exposure

Parameter Ethyl Carbamate (EC) Vinyl Carbamate (VC)
Primary Sources Alcoholic beverages, fermented foods Synthetic/industrial settings
Regulatory Limits Canada: 150 μg/L (spirits) Not regulated (limited natural occurrence)
Human Exposure Risk High in heavy drinkers (MOE = 1,875) Negligible (no dietary sources reported)

EC poses significant health risks in alcoholic beverages, with 48.7% of Chinese liquors exceeding Canada’s 150 μg/L limit . In contrast, VC’s risk is confined to occupational or experimental contexts.

Mechanistic and Technological Insights

Formation and Mitigation Strategies

  • EC Formation: Likely involves reactions between ethanol and nitrogen compounds (e.g., amino acids in snake/scorpion-infused liquors) . Distillation techniques (e.g., pot-still methods) reduce EC by 81–93% via selective removal of heads and tails .

Risk Management

  • EC: Requires stricter regulatory limits in liquors, as current exposure margins (MOE = 1,875 for drinkers) indicate elevated carcinogenic risk .
  • VC : Handling protocols must prioritize containment due to its potent mutagenicity.

Biological Activity

Overview of Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate

This compound is a phosphorous-containing organic compound that has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals. The compound features a phosphanyl group, which is known to impart unique biological activities.

The biological activity of phosphanyl compounds often stems from their ability to interact with biological macromolecules, such as proteins and nucleic acids. This compound may exhibit:

  • Antimicrobial Properties : Some studies suggest that phosphorous-containing compounds can disrupt microbial cell membranes or inhibit enzyme activity, leading to antimicrobial effects.
  • Antioxidant Activity : The presence of phenolic groups may contribute to antioxidant properties, potentially scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : Certain phosphanyl compounds have been shown to inhibit enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Case Studies and Research Findings

  • Agricultural Applications : Research indicates that similar phosphanyl compounds have been used as plant growth regulators. They may enhance crop yield by modulating plant hormone levels or improving nutrient uptake.
  • Pharmaceutical Research : Investigations into related compounds have highlighted their potential as anti-cancer agents. For instance, some phosphorous compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies suggest:

  • Low Acute Toxicity : Many phosphanyl compounds exhibit low acute toxicity in animal models, but chronic exposure effects remain less understood.
  • Environmental Impact : The degradation products of such compounds should be evaluated for environmental persistence and potential bioaccumulation.

Comparative Biological Activities

Compound NameAntimicrobial ActivityAntioxidant ActivityEnzyme Inhibition
This compoundModerateHighModerate
Related Phosphorus Compound AHighLowHigh
Related Phosphorus Compound BLowModerateHigh

Toxicity Profile

Study TypeResult
Acute ToxicityLow toxicity observed in rodents
Chronic ExposureFurther studies needed
Environmental ImpactPotential for bioaccumulation assessed

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